

# Foreword: A Note on Foundational Data in Drug Discovery

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## Compound of Interest

Compound Name: *2-Chloro-6-fluoro-3-methoxyphenol*

Cat. No.: *B1463650*

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For researchers and professionals in the field of drug development, the journey from a promising molecular entity to a viable drug candidate is paved with data. The foundational layer of this data is the physicochemical profile of the compound. Properties such as molecular weight, melting point, solubility, and spectral identity are not mere checklist items; they are the fundamental parameters that govern a molecule's behavior, from its synthesis and purification to its formulation and pharmacokinetic profile.

This guide focuses on **2-Chloro-6-fluoro-3-methoxyphenol**, a substituted phenol of interest as a potential building block in medicinal chemistry. While some catalog-level data for this compound exists, a comprehensive, experimentally validated dataset is not readily available in the public domain. Therefore, this document serves a dual purpose: first, to consolidate the known information on **2-Chloro-6-fluoro-3-methoxyphenol**, and second, to provide a robust framework of methodologies for its complete physicochemical characterization. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data critical for advancing research and development programs.

## Molecular Identity and Core Properties

The initial step in characterizing any compound is to establish its fundamental identity. **2-Chloro-6-fluoro-3-methoxyphenol** is a halogenated and methoxylated phenol derivative. Its structure presents a unique combination of substituents on the benzene ring, which is expected to influence its electronic properties, reactivity, and intermolecular interactions.

Table 1: Summary of Physicochemical Properties for **2-Chloro-6-fluoro-3-methoxyphenol**

Property	Value	Source / Method
CAS Number	1017777-60-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	176.57 g/mol	<a href="#">[2]</a>
Appearance	Solid	
Purity	Typically supplied at >98%	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Conditions	4°C, store under nitrogen	<a href="#">[2]</a>
SMILES String	<chem>COC1=C(C(=C(C=C1)F)O)Cl</chem>	<a href="#">[2]</a>
InChI Key	YJSDVAWUSTVUQS-UHFFFAOYSA-N	
Calculated LogP	2.1933	<a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	29.46 Å <sup>2</sup>	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Hydrogen Bond Acceptors	2	<a href="#">[2]</a>
Melting Point	Data not available. See Section 2.1 for determination protocol.	N/A
Boiling Point	Data not available. See Section 2.2 for determination protocol.	N/A
Solubility	Data not available. See Section 2.3 for determination protocol.	N/A

# Experimental Protocols for Physicochemical Characterization

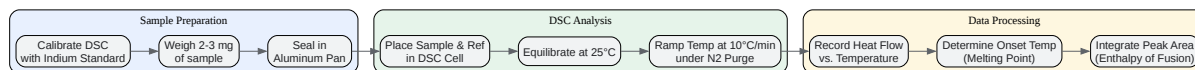
The absence of comprehensive experimental data necessitates the application of standard, high-fidelity analytical techniques. The following sections detail the methodologies for determining the key physical properties of **2-Chloro-6-fluoro-3-methoxyphenol**.

## Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

**Expertise & Rationale:** While a traditional melting point apparatus can provide a range, DSC offers superior accuracy and additional insights. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting point. The shape and onset of this peak can also provide an indication of purity. This method is the industry standard for the thermal characterization of pure substances.

Protocol:

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and heat flow using a certified indium standard (m.p. 156.6 °C).
- **Sample Preparation:** Accurately weigh 2-3 mg of **2-Chloro-6-fluoro-3-methoxyphenol** into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.
- **Thermal Program:** Place the sample and reference pans into the DSC cell. Equilibrate the system at 25 °C.
- **Analysis:** Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
- **Data Processing:** Record the heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The integrated area of the peak corresponds to the enthalpy of fusion.



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Caption: Workflow for Melting Point Determination using DSC.

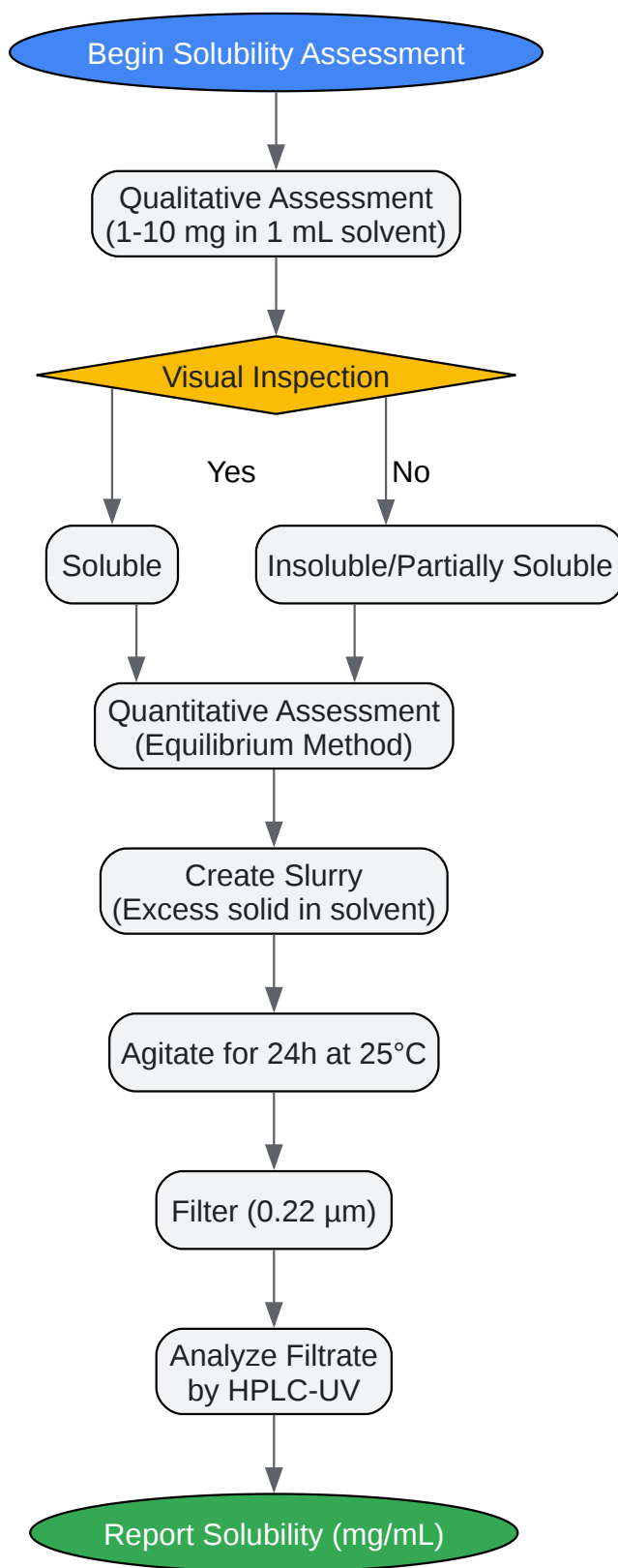
## Solubility Profiling in Pharmaceutical Solvents

**Expertise & Rationale:** Solubility is a critical parameter for drug development, influencing everything from biological assays to formulation. A tiered approach is efficient. Initial qualitative assessment in a range of solvents identifies suitable candidates for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is then used for accurate quantification because of its sensitivity and ability to separate the analyte from any potential impurities or excipients.

**Protocol:**

- **Solvent Selection:** Select a panel of relevant solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
- **Qualitative Assessment (Kinetic):**
  - Add 1 mg of the compound to 1 mL of each solvent in separate glass vials.
  - Vortex for 1 minute and visually inspect for undissolved solid.
  - If dissolved, add another 9 mg and repeat, continuing until the compound is no longer fully soluble. This provides a rough estimate (e.g., >10 mg/mL).
- **Quantitative Assessment (Thermodynamic Equilibrium):**
  - For key aqueous and organic solvents, prepare saturated solutions by adding an excess of the compound (e.g., 20 mg) to 1 mL of the solvent.

- Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
- Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.
- Dilute the clear filtrate with a suitable mobile phase and analyze by a calibrated HPLC-UV method to determine the precise concentration.



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Caption: Tiered Workflow for Solubility Determination.

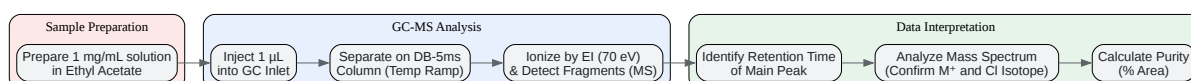
## Structural Confirmation and Purity by GC-MS

**Expertise & Rationale:** Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for volatile and semi-volatile compounds like substituted phenols. It provides two orthogonal pieces of information: the retention time (a characteristic of the compound under specific conditions) from the GC and the mass-to-charge ratio of the parent ion and its fragments from the MS. This combination allows for confident structural identification and the detection of impurities.

**Protocol:**

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of **2-Chloro-6-fluoro-3-methoxyphenol** in a volatile organic solvent such as ethyl acetate or DCM.
- **GC Method:**
  - **Column:** Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  - **Inlet:** Inject 1 µL of the solution in split mode (e.g., 20:1 split ratio) at an injector temperature of 250 °C.
  - **Carrier Gas:** Use helium at a constant flow rate of 1.2 mL/min.
  - **Oven Program:** Hold at 60 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- **MS Method:**
  - **Ionization:** Use standard Electron Ionization (EI) at 70 eV.
  - **Mass Range:** Scan from m/z 40 to 400.
  - **Source Temperature:** Set to 230 °C.
- **Data Analysis:**
  - Confirm the retention time of the main peak.

- Analyze the mass spectrum of the main peak. The molecular ion ( $M^+$ ) should be visible at  $m/z \approx 176.57$ . The isotopic pattern for one chlorine atom ( $M^+$  and  $M+2$  in a  $\sim 3:1$  ratio) should be confirmed.
- Integrate all peaks in the chromatogram to calculate the purity as a percentage of the total area.



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Caption: Workflow for Purity and Identity Confirmation by GC-MS.

## Safety, Handling, and Storage

Proper handling is paramount when working with any chemical, particularly novel compounds with incomplete toxicological profiles.

- **Hazard Identification:** The compound is classified as harmful if swallowed (H302) and carries the GHS07 pictogram (exclamation mark), indicating potential for skin/eye irritation or acute toxicity.
- **Personal Protective Equipment (PPE):** Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.<sup>[5]</sup>
- **Storage:** As recommended, store the compound at 4°C under an inert nitrogen atmosphere to prevent degradation from moisture or oxidation.<sup>[2]</sup> Keep the container tightly sealed.

## Conclusion



**2-Chloro-6-fluoro-3-methoxyphenol** represents a class of compounds for which complete physical property data is not always readily available. This guide provides a consolidated view of its known identifiers and establishes a clear, authoritative framework for its experimental characterization. By employing robust, self-validating methodologies such as Differential Scanning Calorimetry, tiered solubility analysis, and Gas Chromatography-Mass Spectrometry, researchers can confidently generate the high-quality physicochemical data essential for decision-making in medicinal chemistry and drug development. Adherence to these protocols ensures both the integrity of the scientific process and the safety of the professionals undertaking this critical work.

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